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Compound of Interest

Compound Name: Methyl 4-bromocrotonate

Cat. No.: B106362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 4-bromocrotonate is a bifunctional organic molecule of significant interest in synthetic

chemistry, particularly in the pharmaceutical industry. Its utility as a versatile building block

stems from the orthogonal reactivity of its primary functional groups: an α,β-unsaturated ester

and an allylic bromide. This technical guide provides an in-depth analysis of the core structural

features of the predominantly available (E)-isomer, including its stereochemistry,

physicochemical properties, and comprehensive spectroscopic signature. Detailed

experimental protocols for its synthesis are also presented to support its practical application in

research and development.

Core Molecular Structure and Functional Groups
(E)-Methyl 4-bromocrotonate possesses the chemical formula C₅H₇BrO₂.[1] Its structure

consists of a four-carbon butenoate backbone, featuring a methyl ester at the C1 position and a

bromine atom at the C4 position. The molecule's reactivity is primarily dictated by two key

functional groups:

α,β-Unsaturated Ester: This system includes the carbon-carbon double bond (C2=C3)

conjugated with the carbonyl group (C=O) of the methyl ester. This conjugation makes the β-

carbon (C3) electrophilic and susceptible to nucleophilic addition (Michael addition).
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Allylic Bromide: The bromine atom is attached to a carbon (C4) adjacent to the double bond.

This configuration makes the C-Br bond labile, rendering it an excellent leaving group in

nucleophilic substitution reactions (Sₙ2 or Sₙ2').

This unique combination allows for selective chemical transformations, making it a valuable

intermediate in the synthesis of complex molecules, including irreversible inhibitors of EGFR

and HER-2 tyrosine kinases used in anti-tumor research.

Caption: Molecular structure of Methyl 4-bromocrotonate.

Stereochemistry: The (E)-Isomer
The geometry of the C2=C3 double bond is a critical structural feature. Commercial Methyl 4-
bromocrotonate is predominantly the (E)-isomer (also known as the trans-isomer).[2] This

configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

At Carbon 2 (C2): The attached groups are -COOCH₃ (high priority) and -H (low priority).

At Carbon 3 (C3): The attached groups are -CH₂Br (high priority) and -H (low priority).

Since the two high-priority groups are on opposite sides of the double bond, the molecule is

assigned the (E) designation, from the German entgegen (opposite). This stereochemistry is

thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance.

Caption: CIP priority assignment for (E)-Methyl 4-bromocrotonate.

Physicochemical Properties
The key quantitative physical and chemical properties of (E)-Methyl 4-bromocrotonate are

summarized below.
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Property Value Reference(s)

Molecular Formula C₅H₇BrO₂ [1]

Molecular Weight 179.01 g/mol [1]

Appearance Clear, colorless to yellow liquid

Density 1.522 g/mL at 25 °C

Boiling Point 83-85 °C at 13 mmHg

Refractive Index (n²⁰/D) 1.501

Flash Point 92 °C (197.6 °F)

Storage Conditions 2-8 °C

Spectroscopic Analysis
Spectroscopic data is essential for confirming the structure and purity of the compound.

¹H NMR Spectroscopy
The proton NMR spectrum provides definitive evidence for the (E)-stereochemistry.
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Assignment Proton(s)
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant(s) (J,
Hz)

Hc -CH₂Br 4.015
Doublet of

doublets

J(Hc, Ha) = 7.3,

J(Hc, Hb) = 1.2

Ha =CH- (C3) 7.003
Doublet of

triplets

J(Ha, Hb) = 15.3,

J(Ha, Hc) = 7.3

Hb =CH- (C2) 6.046
Doublet of

triplets

J(Ha, Hb) = 15.3,

J(Hb, Hc) = 1.2

Hd -OCH₃ 3.759 Singlet -

Data sourced

from

ChemicalBook.

[3]

The most diagnostic value is the large coupling constant between the vinylic protons Ha and

Hb (J = 15.3 Hz), which is characteristic of a trans relationship across the double bond.[3]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals

corresponding to each carbon atom in the molecule.
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Carbon Assignment Hybridization
Expected Chemical Shift
Range (δ, ppm)

C1 (-COOR) sp² 165 - 175

C2 (=CH-COOR) sp² 120 - 140

C3 (-CH=CH-) sp² 140 - 150

C4 (-CH₂Br) sp³ 30 - 40

C5 (-OCH₃) sp³ 50 - 60

Expected ranges are based on

standard ¹³C NMR chemical

shift tables.[4][5]

Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for its functional groups.

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

C=O (Ester, conjugated) Stretch 1715 - 1730

C=C (Alkene) Stretch 1640 - 1680

=C-H (Vinylic) Stretch 3000 - 3100

=C-H (trans) Bend (out-of-plane) 960 - 990

C-O (Ester) Stretch 1150 - 1300

C-Br Stretch 500 - 600

Expected ranges are based on

standard IR absorption tables.

[4]

Mass Spectrometry (MS)
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The electron ionization (EI) mass spectrum shows a characteristic pattern for a bromine-

containing compound.

m/z Value Interpretation Notes

178 / 180 [M]⁺, Molecular Ion

The two peaks in an

approximate 1:1 ratio are due

to the natural isotopes of

bromine (⁷⁹Br and ⁸¹Br).[3]

147 / 149 [M - OCH₃]⁺ Loss of the methoxy radical.[3]

99 [M - Br]⁺ Loss of the bromine radical.[3]

68 [C₄H₄O]⁺ A common fragment.[3]

59 [COOCH₃]⁺
Fragment corresponding to the

methyl ester portion.[3]

39 [C₃H₃]⁺
A common hydrocarbon

fragment.[3]

Experimental m/z values

sourced from ChemicalBook.

[3]

Experimental Protocols
Synthesis of (E)-Methyl 4-bromocrotonate
This protocol details the synthesis from (E)-4-bromobut-2-enoic acid.

Materials:

(E)-4-bromobut-2-enoic acid

Anhydrous methanol

Thionyl chloride (SOCl₂)

Ethyl acetate
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Deionized water

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Eluent: Petroleum ether/ethyl acetate (8:1 v/v)

Procedure:

Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel,

dissolve (E)-4-bromobut-2-enoic acid (1.0 eq) in anhydrous methanol (approx. 6.5 mL per

gram of acid). Cool the mixture to 0 °C in an ice bath with continuous stirring.

Esterification: Slowly add thionyl chloride (5.0 eq) dropwise to the solution, maintaining the

temperature at 0 °C. Control the addition rate to manage gas evolution.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for 15 hours.

Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure using

a rotary evaporator.

Workup: Add ethyl acetate and water to the residue and transfer to a separatory funnel.

Collect the organic phase.

Drying: Dry the organic phase over anhydrous sodium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

Purify the resulting crude product by column chromatography on silica gel using a petroleum

ether:ethyl acetate (8:1) mixture as the eluent to yield the final product.
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Start: Reagents

(E)-4-bromobut-2-enoic acid
Anhydrous Methanol

Thionyl Chloride

Dissolve acid in methanol
and cool to 0 °C

Slow, dropwise addition
of thionyl chloride

Warm to Room Temp.
Stir for 15 hours

Concentrate under
reduced pressure

Aqueous Workup:
Extraction with Ethyl Acetate

Dry organic phase
(Anhydrous Na₂SO₄)

Remove solvent under
reduced pressure

Purify via Column Chromatography
(Silica, 8:1 PE:EA)

Final Product:
(E)-Methyl 4-bromocrotonate

Click to download full resolution via product page

Caption: Workflow for the synthesis of (E)-Methyl 4-bromocrotonate.
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Conclusion
The structural framework of (E)-Methyl 4-bromocrotonate is defined by its (E)-alkene

stereochemistry and the presence of two key reactive sites: an electrophilic β-carbon and a

labile allylic bromide. These features, readily confirmed by a combination of NMR, IR, and

mass spectrometry, make it an exceptionally useful and predictable intermediate for

constructing complex molecular architectures in medicinal chemistry and materials science. A

thorough understanding of its structural and spectroscopic properties is paramount for its

effective application in advanced organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b106362?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

